molecular formula C9H7F3N2O2S B3044000 2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole CAS No. 98589-22-1

2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole

Cat. No.: B3044000
CAS No.: 98589-22-1
M. Wt: 264.23 g/mol
InChI Key: OSLKFJKMDUSFIT-UHFFFAOYSA-N
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Description

2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole: is a chemical compound known for its unique structural properties and potential applications in various fields. It contains a benzimidazole core substituted with a methyl group at the 2-position and a trifluoromethylsulphonyl group at the 5-position. This combination of functional groups imparts distinct chemical and physical properties to the compound.

Properties

IUPAC Name

2-methyl-6-(trifluoromethylsulfonyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c1-5-13-7-3-2-6(4-8(7)14-5)17(15,16)9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLKFJKMDUSFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole typically involves the introduction of the trifluoromethylsulphonyl group onto a pre-formed benzimidazole ring. One common method includes the reaction of 2-methylbenzimidazole with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive intermediates and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethylsulphonyl group, potentially converting it to a trifluoromethyl group.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable intermediate for creating complex molecules.

Biology: In biological research, it can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulphonyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the electronic environment of the active site. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

  • 2-Methyl-5-[(trifluoromethyl)thio]-1H-benzimidazole
  • 2-Methyl-5-[(trifluoromethyl)amino]-1H-benzimidazole
  • 2-Methyl-5-[(trifluoromethyl)oxy]-1H-benzimidazole

Comparison: Compared to its analogs, 2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole is unique due to the presence of the sulphonyl group, which imparts different chemical reactivity and physical properties. The sulphonyl group is more electron-withdrawing than the thio, amino, or oxy groups, leading to distinct interactions with molecular targets and different pharmacokinetic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole
Reactant of Route 2
2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole

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